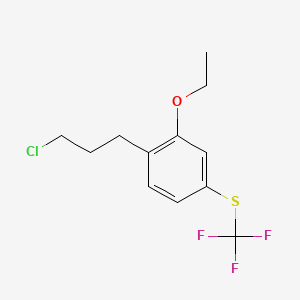
1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:
Nucleophilic Substitution:
Ethoxylation: The ethoxy group is introduced via ethoxylation reactions, often using ethyl alcohol in the presence of a catalyst.
Trifluoromethylation: The trifluoromethylthio group is introduced through trifluoromethylation reactions, which can involve reagents like trifluoromethyltrimethylsilane and catalysts such as copper or silver salts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or cell membranes. The chloropropyl and ethoxy groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it a valuable compound for specific applications where these properties are desired .
特性
分子式 |
C12H14ClF3OS |
|---|---|
分子量 |
298.75 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
MRNDTNLBPBEUGF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


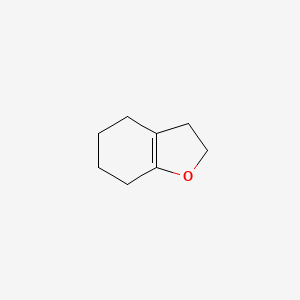

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
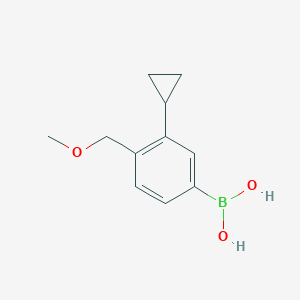
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)

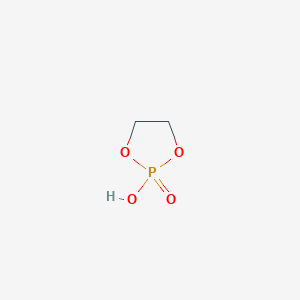
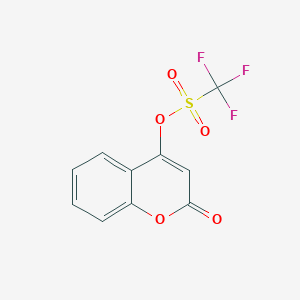
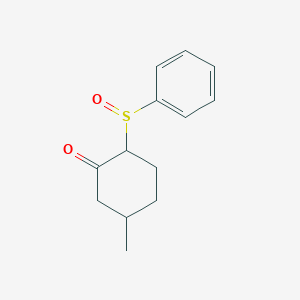
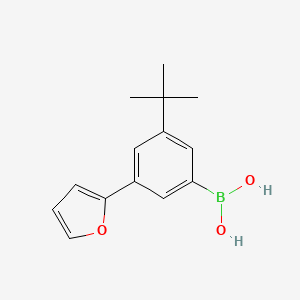

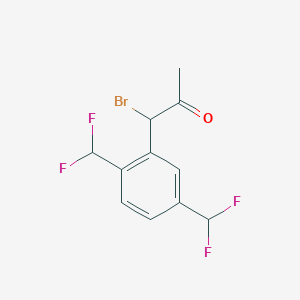

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
